Methyl 2-((6-(4-methylbenzamido)pyridazin-3-yl)thio)propanoate
Description
Methyl 2-((6-(4-methylbenzamido)pyridazin-3-yl)thio)propanoate is a synthetic organic compound featuring a pyridazine core substituted with a 4-methylbenzamido group at the 6-position and a thioether-linked propanoate ester at the 3-position. The compound’s design likely targets enzyme systems in pests or weeds, leveraging the pyridazine ring’s electron-deficient nature for interaction with biological receptors.
Properties
IUPAC Name |
methyl 2-[6-[(4-methylbenzoyl)amino]pyridazin-3-yl]sulfanylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-10-4-6-12(7-5-10)15(20)17-13-8-9-14(19-18-13)23-11(2)16(21)22-3/h4-9,11H,1-3H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNOKMOFIZXPCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SC(C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2-((6-(4-methylbenzamido)pyridazin-3-yl)thio)propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Benzamido Group: The 4-methylbenzamido group is introduced via an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Thioester Formation: The final step involves the formation of the thioester linkage, which can be achieved through the reaction of the pyridazine derivative with methyl 2-bromopropanoate under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Methyl 2-((6-(4-methylbenzamido)pyridazin-3-yl)thio)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the thioester linkage, where nucleophiles like amines or thiols replace the ester group.
Hydrolysis: Acidic or basic hydrolysis can cleave the ester bond, resulting in the formation of the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Methyl 2-((6-(4-methylbenzamido)pyridazin-3-yl)thio)propanoate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting cardiovascular diseases, cancer, and inflammatory conditions.
Biological Studies: The compound is used in studies investigating enzyme inhibition, receptor binding, and cellular signaling pathways.
Agrochemicals: It is explored for its potential as a herbicide or pesticide due to its ability to interfere with specific biological processes in plants and pests.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-((6-(4-methylbenzamido)pyridazin-3-yl)thio)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring and the benzamido group play crucial roles in binding to these targets, modulating their activity. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural Features and Uses of Propanoate Ester Derivatives
Key Observations :
- Pyridazine vs.
- Thioether Linkage : The thioether (-S-) group in the target compound may confer greater metabolic stability compared to oxygen-linked esters (e.g., Haloxyfop-methyl’s ether (-O-) group), which are prone to oxidative degradation .
Physicochemical Properties
Table 2: Comparative Physicochemical Data (Theoretical)
| Property | Target Compound | Haloxyfop-methyl | Diclofop-methyl |
|---|---|---|---|
| Molecular Weight | ~377.4 g/mol | 375.8 g/mol | 341.2 g/mol |
| LogP (Octanol-Water) | ~3.5 (predicted) | 4.2 | 4.8 |
| Water Solubility | Low (<10 mg/L) | <1 mg/L | <1 mg/L |
| Key Functional Groups | Thioether, amide, ester | Ether, trifluoromethyl | Ether, dichlorophenoxy |
Implications :
- Lower LogP of the target compound (vs. Haloxyfop-methyl) suggests reduced lipid permeability, possibly requiring formulation adjuvants for field efficacy.
- The amide group may enhance soil adsorption, reducing leaching compared to ester-only analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
